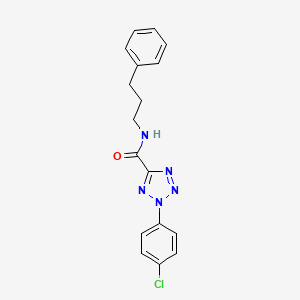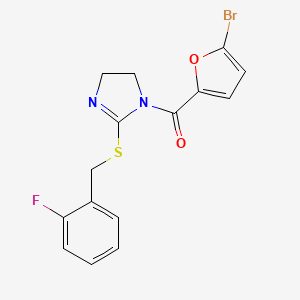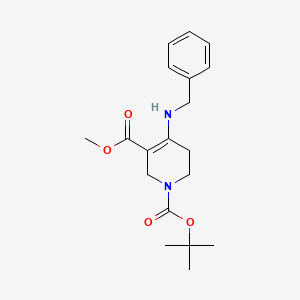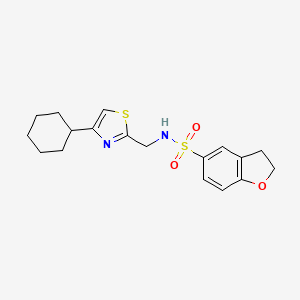
2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Determination of the Agonist-Antagonist Anxiolytic Agent
The first paper discusses a high-performance liquid chromatographic (HPLC) assay developed for the determination of a specific anxiolytic agent and its metabolite in plasma. The study highlights the sensitivity and recovery rates of the assay in dog, rat, and human plasma, which are crucial for pharmacokinetic studies .
Rational Design and Synthesis of Pyrazole Derivatives
The second paper presents the synthesis of a novel pyrazole derivative through a series of diversifying steps. The compound is designed to inhibit protein kinases, and computational predictions are used to understand its properties and potential effects on the human body. This approach is significant for drug discovery and development .
DFT and TD-DFT/PCM Calculations on Molecular Structure
In the third paper, the authors use density functional theory (DFT) and time-dependent DFT (TD-DFT) to analyze the molecular structure and spectroscopic properties of certain dyes. The study includes a comprehensive analysis of FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra. The findings are correlated with experimental data, providing insights into the biological potentials and corrosion inhibition properties of these compounds .
Observed and DFT Calculations on Structure of Thiadiazole Derivative
The fourth paper compares the experimental and theoretical structural data of a thiadiazole derivative. The study uses DFT calculations to analyze the electronic properties and molecular interactions of the compound. The results indicate potential applications of the compound as a nonlinear optical (NLO) material, which is valuable for the design of new chemical entities .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of tetrazole derivatives, including compounds structurally related to "2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide," has been widely studied due to their significant biological and chemical properties. For instance, research on antitumor imidazotetrazines highlights the interaction of diazoimidazole carboxamide with alkyl and aryl isocyanates to afford compounds with curative activity against leukemia, showcasing the potential of tetrazole derivatives in cancer treatment (Stevens et al., 1984). Moreover, docking studies and crystal structure analysis of tetrazole derivatives reveal their potential as COX-2 inhibitors, further demonstrating the versatility of tetrazole compounds in medicinal chemistry (Al-Hourani et al., 2015).
Antimicrobial and Anticancer Activity
Tetrazole derivatives have shown significant antimicrobial and anticancer activities. For example, new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cell lines, highlighting the anticancer potential of these compounds (Cai et al., 2016).
Molecular Docking and Structural Analysis
The crystal structure and docking studies of tetrazole derivatives are crucial for understanding their interaction with biological targets. For instance, the structural determination of tetrazole compounds through X-ray crystallography aids in elucidating their potential interactions with enzymes or receptors, guiding the design of more effective therapeutic agents (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-8-10-15(11-9-14)23-21-16(20-22-23)17(24)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXUPZMVSFCIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)
![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)


![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)


![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)
